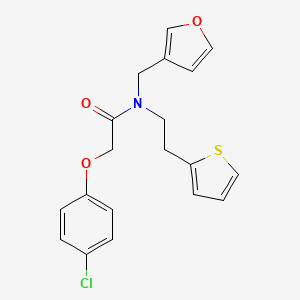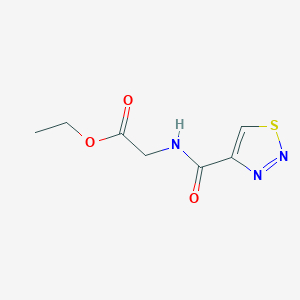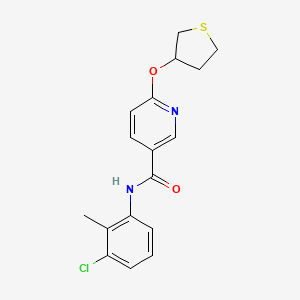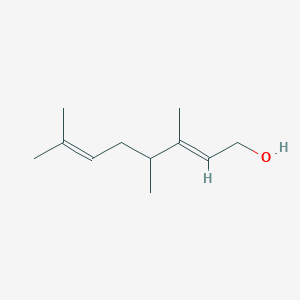![molecular formula C26H24FN3O5S B2500698 7-acetyl-3-(2,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 866896-69-7](/img/no-structure.png)
7-acetyl-3-(2,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-acetyl-3-(2,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H24FN3O5S and its molecular weight is 509.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biological Activities
Antiproliferative Activities
Compounds within the thienopyrimidine class, including structures similar to the specified compound, have been evaluated for their antiproliferative activities. For instance, tetrahydrobenzo[4′,5′]thieno[3′,2′:5,6]pyrido[4,3-d]pyrimidine-4-(3H)-one derivatives have demonstrated strong antiproliferative activity against various cell lines, outperforming Fluorouracil in some cases. These findings suggest potential applications in cancer research and therapy, emphasizing the importance of structural variations in enhancing biological efficacy (Tang et al., 2014).
Inhibitory Activities
Derivatives of pyrido[2,3-d]pyrimidines have been synthesized and screened for various inhibitory activities, including urease inhibition. This exploration provides insights into the compound's potential for treating conditions related to urease activity, such as infections caused by Helicobacter pylori. The specific activity levels vary among derivatives, highlighting the influence of structural modifications on biological functions (Rauf et al., 2010).
Chemical Synthesis and Characterization
Synthesis Techniques
The synthesis of thienopyrimidine derivatives involves multiple steps, including reactions with various aldehydes, acids, and bases to introduce different functional groups. These methods underscore the chemical versatility of the thienopyrimidine scaffold and its potential for generating a wide range of biologically active compounds. The ability to modify the core structure extensively allows for the exploration of its applications in medicinal chemistry and drug design (El-Gazzar et al., 2006).
Novel Derivatives and Applications
The creation of novel thienopyrimidine derivatives through strategic chemical modifications has led to compounds with promising biological activities. This includes the exploration of their antibacterial properties, offering potential applications in addressing antibiotic resistance. The structural diversity within this class of compounds enables the targeted design of molecules with specific biological activities, contributing to the development of new therapeutic agents (More et al., 2013).
Eigenschaften
CAS-Nummer |
866896-69-7 |
|---|---|
Molekularformel |
C26H24FN3O5S |
Molekulargewicht |
509.55 |
IUPAC-Name |
11-acetyl-4-(2,4-dimethoxyphenyl)-6-[(3-fluorophenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione |
InChI |
InChI=1S/C26H24FN3O5S/c1-15(31)28-10-9-19-22(14-28)36-25-23(19)24(32)30(20-8-7-18(34-2)12-21(20)35-3)26(33)29(25)13-16-5-4-6-17(27)11-16/h4-8,11-12H,9-10,13-14H2,1-3H3 |
InChI-Schlüssel |
IIFZILZWTGRYGN-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=O)N3CC4=CC(=CC=C4)F)C5=C(C=C(C=C5)OC)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(4-ethoxyphenyl)-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)acetamide](/img/structure/B2500620.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2500623.png)
![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(3,4-difluorophenyl)-2-oxoacetamide](/img/structure/B2500625.png)


![3-Methyl-1-piperidin-1-yl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2500630.png)
![2-[5,5-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid](/img/structure/B2500631.png)



![(E)-methyl 3-methyl-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2500636.png)